

Spectral Analysis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B137073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-hydroxy-5-(trifluoromethoxy)benzoic acid**. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectral values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **2-hydroxy-5-(trifluoromethoxy)benzoic acid**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~10.5	Singlet (broad)	1H	-OH
~7.6	Doublet	1H	Ar-H
~7.4	Doublet of doublets	1H	Ar-H
~7.1	Doublet	1H	Ar-H

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~172	C=O (Carboxylic acid)
~155	C-OH
~148	C-OCF ₃
~121.5 (q, J \approx 256 Hz)	-OCF ₃
~124	Ar-CH
~119	Ar-CH
~118	Ar-C (quaternary)
~116	Ar-CH

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3200	Broad	O-H stretch (Phenol)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Aryl ether)
~1170	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization - Negative Mode)

m/z	Interpretation
221.01	[M-H] ⁻ (Molecular ion)
177.02	[M-H-CO ₂] ⁻

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as **2-hydroxy-5-(trifluoromethoxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **2-hydroxy-5-(trifluoromethoxy)benzoic acid** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[1]
^[2] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[2]

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard one-pulse sequence.
 - Typical parameters for a 500 MHz spectrometer would include a spectral width of 16 ppm, a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters for a 125 MHz spectrometer would include a spectral width of 240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans (typically 1024 or more) will be required to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra and reference them to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure (Thin Solid Film Method):[\[3\]](#)

- Sample Preparation: Dissolve a small amount (1-2 mg) of **2-hydroxy-5-(trifluoromethoxy)benzoic acid** in a few drops of a volatile solvent such as acetone or methylene chloride.[\[3\]](#)
- Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[\[3\]](#) Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

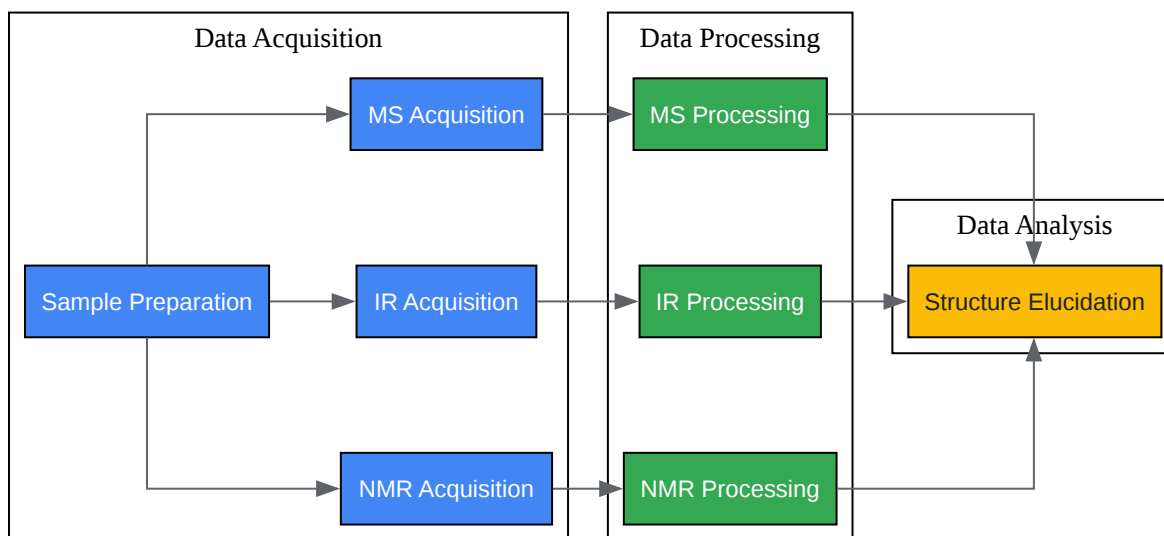
Procedure (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of **2-hydroxy-5-(trifluoromethoxy)benzoic acid** (approximately 10-100 μM) in a suitable solvent system, such as a mixture of acetonitrile and water.[\[4\]](#) For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation.[\[4\]](#)
- Instrument Setup and Data Acquisition:

- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).^[4]
- Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.^[5]
- Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation and the formation of gas-phase ions.^[5]
- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Aromatic carboxylic acids often show prominent molecular ion peaks.^{[6][7]} Common fragments include the loss of -OH and -COOH groups.^{[6][7]}

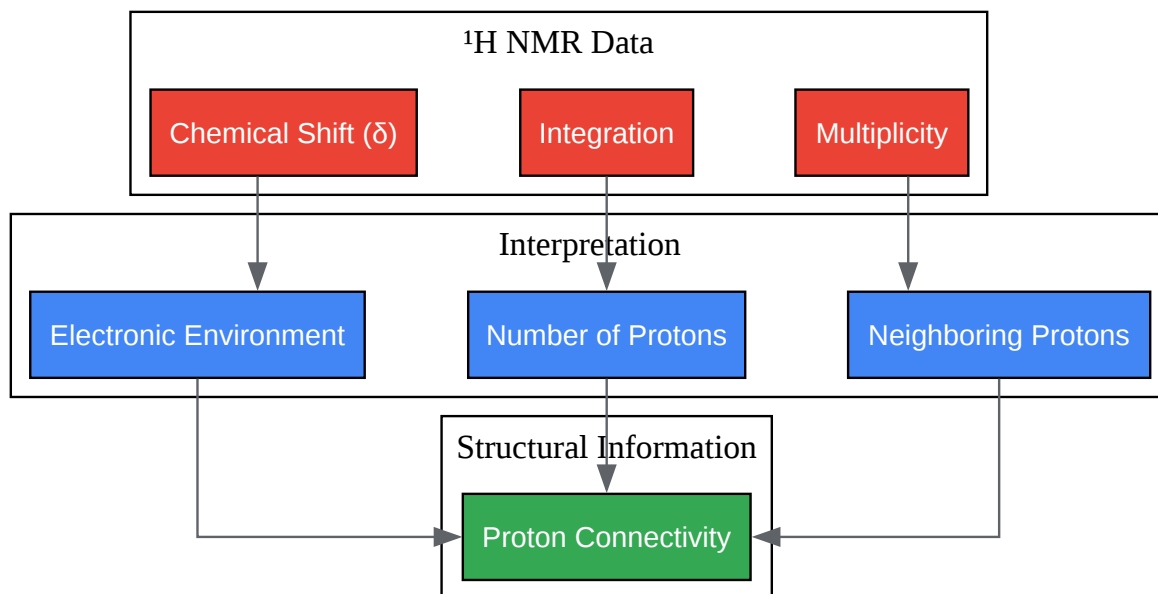
Visualizations

The following diagrams illustrate key conceptual workflows in spectral data analysis.



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Caption: Workflow for Spectroscopic Analysis.



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